2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 4-position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of an aniline ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline can be achieved through several synthetic routes. The reaction conditions typically involve the use of strong acids such as sulfuric acid and nitric acid for the nitration step, followed by a nucleophilic substitution reaction to introduce the pyridin-2-ylmethyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors . The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline can be compared with similar compounds such as:
2-Chloro-4-nitroaniline: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain reactions.
4-Nitro-N-(pyridin-2-ylmethyl)aniline: Lacks the chloro group, which may affect its reactivity and applications.
The unique combination of the chloro, nitro, and pyridin-2-ylmethyl groups in this compound provides it with distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-7-10(16(17)18)4-5-12(11)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
InChI Key |
NAAIBDRBIDLPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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